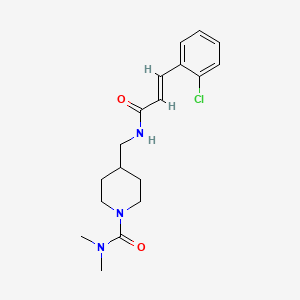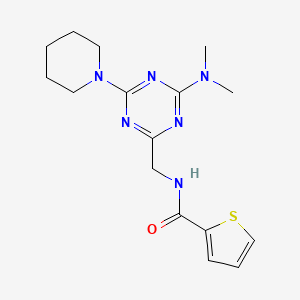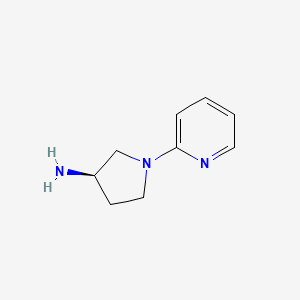![molecular formula C21H17ClN4O2 B2741125 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1260925-06-1](/img/structure/B2741125.png)
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a compound with distinct structural attributes that render it significant in both organic chemistry and various applied sciences. Its unique framework encompasses a combination of heterocyclic elements with aromatic and amide functionalities, suggesting its potential for diverse reactivities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide generally follows multi-step organic synthesis protocols:
Formation of 1,2,4-Oxadiazole Ring: : Starting with 3-chlorobenzohydrazide, a cyclization reaction using acyl chlorides under dehydrating conditions forms the 1,2,4-oxadiazole core.
Construction of Pyrrole Ring: : The 1,2,4-oxadiazole intermediate undergoes a reaction with pyrrole precursors, facilitated by acid catalysts to introduce the pyrrolyl group.
Acetamide Addition: : The final step involves coupling the pyrrolyl oxadiazole with 2-methylphenyl acetamide using amide bond-forming reagents such as EDCI in the presence of base, ensuring the integrity and correct configuration of the molecule.
Industrial Production Methods: On an industrial scale, these reactions are scaled up by optimizing conditions for yield and purity:
Batch or Continuous Flow Reactors: : Utilized to control temperature, pressure, and reactant concentration.
Purification: : Post-reaction mixtures are subjected to chromatographic or recrystallization techniques to isolate the pure product.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: : The aromatic and heterocyclic regions can undergo electrophilic aromatic substitution reactions.
Reduction: : Reduction of the oxadiazole ring yields amines, while the aromatic ring can be hydrogenated.
Substitution: : Nucleophilic and electrophilic substitution reactions at the chlorophenyl and pyrrole rings modify the compound's properties.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium catalyst.
Substituting Agents: : Various halides, acids, and bases depending on the desired substitutions.
Oxidation Products: : Phenols and quinones.
Reduction Products: : Amines and reduced aromatic rings.
Substitution Products: : Various substituted analogs of the initial compound, potentially with modified biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Biology Potential probe for investigating biological pathways due to its diverse reactivity. Medicine May serve as a lead compound for drug discovery, particularly for neurological or inflammatory disorders. Industry Could be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
Mechanism: The compound can interact with biological targets through hydrogen bonding, van der Waals forces, and pi-pi interactions. Molecular Targets and Pathways
Enzymes: : Can inhibit or modulate enzyme activities.
Receptors: : Potential to bind to and activate or inhibit receptors in the nervous system or immune cells.
類似化合物との比較
Unique Features:
Combination of oxadiazole and pyrrole rings with an amide linkage.
Specific substituents contributing to its unique reactivity profile. Similar Compounds
2-{2-[1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide: Lacks the 3-chlorophenyl substitution.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide: Differs in the positioning of the methyl group.
特性
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-6-2-3-9-17(14)23-19(27)13-26-11-5-10-18(26)21-24-20(25-28-21)15-7-4-8-16(22)12-15/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVKKQSGVCZMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(butan-2-yl)-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2741042.png)
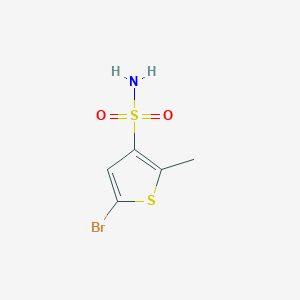
![N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2741045.png)
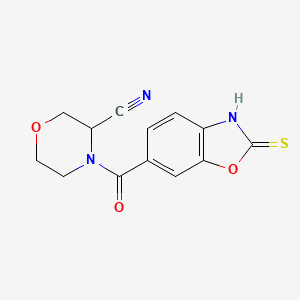
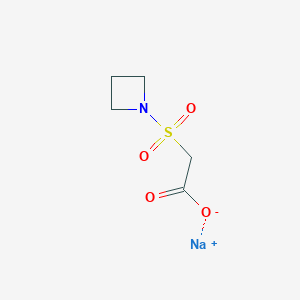
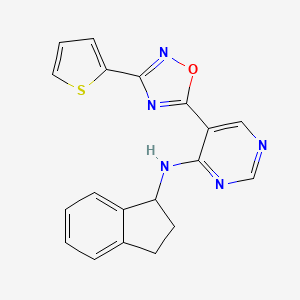
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)
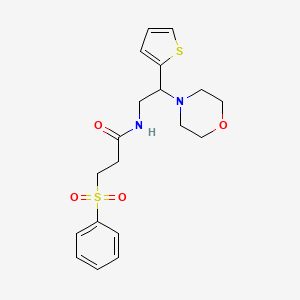
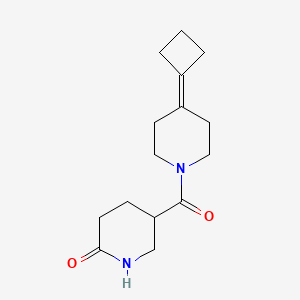
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
